4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide
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Overview
Description
4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide is a synthetic compound with the molecular formula C12H12ClN3O4S and a molecular weight of 329.76 g/mol. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide is the kidneys . This compound acts on the kidneys to increase water loss from the body .
Mode of Action
This compound works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This results in a diuretic effect, which is beneficial in various clinical conditions such as congestive heart failure exacerbation, liver failure, renal failure, and high blood pressure .
Biochemical Pathways
The biochemical pathway affected by this compound involves the reabsorption of electrolytes in the kidneys . By inhibiting this process, the compound enhances the excretion of water from the body, affecting the fluid balance in the body .
Pharmacokinetics
The kidneys are responsible for about 85% of total clearance of this compound, where about 40% involves biotransformation . Two major metabolites of this compound are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid . These properties impact the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide typically involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps include:
Starting Materials: 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide can be compared with other similar compounds, such as:
2-Furfurylamino-4-chloro-5-sulfamoylbenzoic acid: Similar structure but different functional groups, leading to different chemical and biological properties.
4-Chloro-2-aminobenzamide: Lacks the furfuryl and sulfamoyl groups, resulting in distinct reactivity and applications.
Sulfanilamide derivatives: Share the sulfamoyl group but differ in other structural aspects, affecting their overall properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c13-9-5-10(16-6-7-2-1-3-20-7)8(12(14)17)4-11(9)21(15,18)19/h1-5,16H,6H2,(H2,14,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMLTTDNKUCGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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